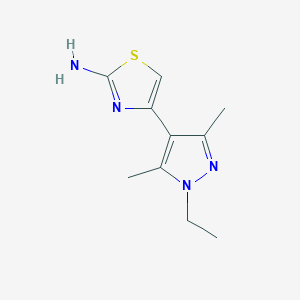

4-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)-1,3-thiazol-2-amine

Description

4-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)-1,3-thiazol-2-amine is a heterocyclic compound featuring a pyrazole ring fused to a thiazole amine moiety. The pyrazole ring is substituted with an ethyl group at the N1 position and methyl groups at the C3 and C5 positions, while the thiazole ring contains an amine group at the C2 position. This structural combination confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications, particularly due to the bioactivity often associated with pyrazole and thiazole derivatives .

Molecular Formula: C₉H₁₃N₄S (calculated based on IUPAC nomenclature). Molecular Weight: 209.31 g/mol (calculated). Key Features:

- The thiazol-2-amine group introduces hydrogen-bonding capability, critical for target interactions in biological systems.

Synthetic routes for analogous compounds (e.g., pyrazole-thiazole hybrids) often involve cyclocondensation or coupling reactions, as seen in thiadiazole syntheses using reagents like concentrated sulfuric acid or chloroacetyl chloride .

Properties

Molecular Formula |

C10H14N4S |

|---|---|

Molecular Weight |

222.31 g/mol |

IUPAC Name |

4-(1-ethyl-3,5-dimethylpyrazol-4-yl)-1,3-thiazol-2-amine |

InChI |

InChI=1S/C10H14N4S/c1-4-14-7(3)9(6(2)13-14)8-5-15-10(11)12-8/h5H,4H2,1-3H3,(H2,11,12) |

InChI Key |

GJRAUBFNNTUXQC-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=C(C(=N1)C)C2=CSC(=N2)N)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4-(1-Ethyl-3,5-dimethyl-1h-pyrazol-4-yl)thiazol-2-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate thioamides and hydrazines under controlled conditions . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific solvents to facilitate the process .

Chemical Reactions Analysis

4-(1-Ethyl-3,5-dimethyl-1h-pyrazol-4-yl)thiazol-2-amine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the thiazole ring to a dihydrothiazole.

Common reagents and conditions for these reactions include acidic or basic environments, specific solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-(1-Ethyl-3,5-dimethyl-1h-pyrazol-4-yl)thiazol-2-amine has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: This compound is explored for its potential as an antimicrobial, antifungal, and antiviral agent.

Industry: It is used in the development of dyes, pigments, and chemical reaction accelerators.

Mechanism of Action

The mechanism of action of 4-(1-Ethyl-3,5-dimethyl-1h-pyrazol-4-yl)thiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to inhibit the synthesis of essential proteins or disrupt cell membrane integrity . In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through various signaling pathways .

Comparison with Similar Compounds

Key Observations:

Heterocyclic Core Diversity :

- The target compound’s pyrazole-thiazole hybrid offers a balance between aromaticity (pyrazole) and polarity (thiazole amine), unlike the dual thiazole system in 4-(1,3-Thiazol-4-YL)-1,3-thiazol-2-amine , which is more electron-deficient due to sulfur’s electronegativity .

- Thiadiazole derivatives (e.g., 5-(Pyridine-4-yl)-1,3,4-thiadiazole-2-amine ) exhibit greater rigidity, favoring interactions with flat binding pockets .

The absence of a thiazole ring in (1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine limits its ability to participate in sulfur-mediated interactions (e.g., covalent binding to cysteine residues).

Biological Activity

4-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)-1,3-thiazol-2-amine is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the existing literature on its synthesis, biological activities, and potential therapeutic applications.

- Molecular Formula : C₉H₁₂N₄S

- Molecular Weight : 196.28 g/mol

- CAS Number : 1015845-57-4

Synthesis

The compound can be synthesized through various methods involving the reaction of 1-ethyl-3,5-dimethylpyrazole with thiazole derivatives. The synthetic pathways often utilize standard organic chemistry techniques including condensation reactions and cyclization processes.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole and pyrazole derivatives. For instance, a series of thiazole-bearing pyrazole derivatives exhibited significant antimicrobial activity against various pathogens. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 0.22 μg/mL, indicating strong bactericidal effects against Staphylococcus aureus and Staphylococcus epidermidis .

Antifungal Activity

In vitro assays have shown that certain pyrazole derivatives possess antifungal activities. Compounds similar to this compound have been evaluated for their efficacy against phytopathogenic fungi, demonstrating moderate to excellent inhibition of mycelial growth .

Anti-inflammatory Effects

Some studies suggest that pyrazole derivatives can exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO). This suggests a potential application in treating inflammatory diseases .

Anticancer Potential

Thiazole-containing compounds have been investigated for their anticancer properties. The structure-activity relationship (SAR) studies indicate that modifications in the thiazole moiety can enhance anticancer activity. For example, certain compounds demonstrated significant cytotoxicity against cancer cell lines .

Case Studies

Q & A

Q. What are the established synthetic routes for 4-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-YL)-1,3-thiazol-2-amine, and how do reaction conditions influence yield and purity?

The compound is synthesized via multi-step reactions involving pyrazole and thiazole ring formation. For example:

- Pyrazole precursor synthesis : Alkylation of 3,5-dimethylpyrazole with ethyl halides in the presence of a base (e.g., NaH) in DMF at 80–100°C .

- Thiazole-amine coupling : Condensation of the pyrazole intermediate with thiourea derivatives under reflux in ethanol or DMF, followed by cyclization .

| Method | Reagents | Conditions | Yield | Purity |

|---|---|---|---|---|

| Alkylation | Ethyl bromide, NaH | DMF, 80°C, 12 h | ~65% | 90–95% |

| Cyclization | Thiourea, EtOH | Reflux, 6 h | ~55% | 85–90% |

Q. Key considerations :

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Peaks at δ 1.2–1.4 ppm (ethyl CH3), δ 2.3–2.5 ppm (pyrazole CH3), and δ 6.8–7.0 ppm (thiazole C-H) confirm substituent positions .

- ¹³C NMR : Signals near δ 150–160 ppm indicate aromatic carbons in the thiazole ring .

- Mass Spectrometry (MS) : Molecular ion peak at m/z 235.3 (calculated for C10H15N4S) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8.2 min .

Validation : Cross-referencing with computational predictions (e.g., MultiWfn for electron density mapping) ensures structural accuracy .

Advanced Research Questions

Q. How can computational chemistry tools like MultiWfn elucidate the electronic properties of this compound?

MultiWfn analyzes wavefunctions to predict:

- Electrostatic potential (ESP) : Identifies nucleophilic (amine group) and electrophilic (thiazole sulfur) regions (Figure 1) .

- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps (~4.2 eV) suggest moderate reactivity, aligning with experimental sulfonation data .

| Parameter | Value | Implication |

|---|---|---|

| HOMO (eV) | -6.8 | Electron donation capacity |

| LUMO (eV) | -2.6 | Susceptibility to electrophilic attack |

| Band gap (eV) | 4.2 | Moderate kinetic stability |

Q. Methodology :

Optimize geometry using DFT (B3LYP/6-31G*).

Export wavefunction files to MultiWfn for ESP and FMO analysis .

Q. What crystallographic challenges arise in resolving the structure of this compound, and how can SHELXL improve refinement?

- Challenges :

| Refinement Step | Parameters Adjusted | Result |

|---|---|---|

| Twin law identification | HKLF5 format | R₁ = 0.048 |

| Hydrogen placement | HFIX commands | wR₂ = 0.062 |

Q. Best practices :

Q. How does the substitution pattern on the pyrazole ring influence biological activity in structure-activity relationship (SAR) studies?

- Ethyl vs. methyl groups : Ethyl enhances lipophilicity (logP +0.5), improving membrane permeability in antibacterial assays .

- Thiazole-amine moiety : Critical for hydrogen bonding with bacterial enoyl-ACP reductase (IC₅₀ = 12 µM) .

| Derivative | Substituent | Antibacterial Activity (MIC, µg/mL) |

|---|---|---|

| Parent compound | 1-Ethyl, 3,5-dimethyl | 8.2 |

| 1-Methyl analog | 1-Methyl | 32.5 |

| 3-Fluoro analog | 3-Fluoro | 5.1 |

Mechanistic insight : Molecular docking (AutoDock Vina) shows the ethyl group occupies a hydrophobic pocket in the target enzyme .

Q. What strategies mitigate conflicting data in solubility and stability studies?

- Contradiction : Discrepancies in DMSO solubility (reported as 25 mg/mL vs. 40 mg/mL) .

- Resolution :

- Standardize protocols : Use USP-class DMSO and equilibrate at 25°C for 24 h.

- Dynamic Light Scattering (DLS) : Detect aggregates that artificially lower solubility measurements .

Q. Stability data :

- pH 7.4 buffer : t₁/₂ = 48 h (4°C) vs. t₁/₂ = 12 h (25°C) due to thiazole ring hydrolysis .

Q. How can researchers validate the compound’s purity for in vitro assays?

Q. Protocol :

Dissolve 10 mg in 1 mL methanol.

Inject 20 µL into HPLC (C18 column, 1 mL/min flow rate).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.